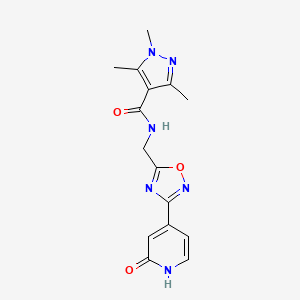![molecular formula C17H20N4O2 B2799722 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide CAS No. 922980-77-6](/img/structure/B2799722.png)
2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide” is a compound that contains a piperidine ring . The piperidine ring is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
Molecular Structure Analysis
The piperidine ring in the compound exhibits a chair conformation . Its least-squares plane (all atoms) makes a dihedral angle with the propane-nitrile unit . In the crystal, molecules are linked by C-H⋯O hydrogen bonds, forming chains along [001] .科学的研究の応用
Potential Therapeutic Applications
Cardiac and Neuroprotective Properties Compounds related to 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide have been identified for their multifaceted pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of activities highlights the compound's potential in therapeutic applications across various medical fields, such as heart disease, kidney health, neuroprotection, skin conditions, and cancer treatment (Dr.Valentin Habernickel, 2002).
ACAT-1 Inhibition for Disease Treatment A specific derivative, identified as K-604, has been discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), demonstrating significant selectivity for ACAT-1 over ACAT-2. This selectivity, combined with enhanced aqueous solubility and oral absorption, positions K-604 as a promising candidate for treating diseases involving ACAT-1 overexpression, potentially offering new avenues for the management of cardiovascular diseases and cholesterol-related disorders (K. Shibuya et al., 2018).
Analgesic and Anti-Inflammatory Activity Research into pyridazinone derivatives, closely related to the chemical structure , has shown significant analgesic and anti-inflammatory properties. These compounds have demonstrated higher potency than aspirin in certain tests, suggesting their potential as effective pain relievers and anti-inflammatory agents without ulcerogenic side effects, indicating a safer profile for long-term use (D. Doğruer & M. Şahin, 2003).
Memory Enhancement Another study on derivatives of piperazin-1-yl acetamide has explored its effects on memory enhancement in mice, suggesting potential applications in treating cognitive disorders or enhancing memory functions. The compounds prepared showed significant results in swimming maze tests, pointing to their beneficial effects on memory ability (Li Ming-zhu, 2008).
Antimicrobial Activity
Antibacterial Potentials Derivatives of 2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide have been synthesized and shown moderate to excellent antibacterial activity. These compounds have been effective against both Gram-negative and Gram-positive bacteria, offering potential as new antimicrobial agents to address the growing concern of antibiotic resistance (H. Khalid et al., 2016).
将来の方向性
Piperidine derivatives, including “2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide”, have potential for further development due to their wide range of biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, future research could focus on exploring these potentials further.
特性
IUPAC Name |
2-[6-oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-16(22)12-21-17(23)9-8-15(19-21)13-4-6-14(7-5-13)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQVWSUFHYZUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2799649.png)
![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)



![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)



